1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol is an organic compound that contains an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and epichlorohydrin.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(4-fluorophenyl)propan-2-ol: Similar structure but lacks the bromine atom.
1-Amino-3-(3-bromo-phenyl)propan-2-ol: Similar structure but lacks the fluorine atom.
1-Amino-3-(3-chloro-4-fluorophenyl)propan-2-ol: Similar structure with chlorine instead of bromine.
Uniqueness
1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts.
Biological Activity
1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H11BrFNO, with a molecular weight of approximately 248.09 g/mol. The compound features an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine) on the phenyl ring, which enhance its chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to the following interactions:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with various biomolecules, influencing enzyme activity and receptor interactions.
- Halogen Bonding : The presence of bromine and fluorine enhances binding affinity through halogen bonding, which can improve specificity towards target proteins.
- Hydrophobic Interactions : The fluorophenyl group contributes to hydrophobic interactions that can stabilize binding to lipid membranes or hydrophobic pockets in proteins .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have demonstrated the compound's potential as an antimicrobial agent. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties.
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
These results suggest that the compound could be a candidate for developing new antibiotics .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs). The structure–activity relationship (SAR) studies indicate that the positioning of halogens significantly influences inhibition potency.
Enzyme | IC50 (µM) |
---|---|
MAO-B | 0.51 |
BChE | 7.00 |
These findings highlight the compound's potential in treating conditions related to neurotransmitter imbalances .
Study on Antibacterial Activity
A comprehensive study evaluated the antibacterial properties of various derivatives of phenylpropan-2-ols, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria, making it a valuable candidate for further pharmacological development.
Toxicity Evaluation
In vitro toxicity assessments conducted on Vero cells revealed that the compound had a concentration-dependent effect on cell viability. At concentrations up to 100 µg/mL, over 80% cell viability was observed, suggesting a favorable safety profile for therapeutic applications .
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
1-amino-3-(3-bromo-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-8-4-6(1-2-9(8)11)3-7(13)5-12/h1-2,4,7,13H,3,5,12H2 |
InChI Key |
FDWIFAMZGGSLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(CN)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.